
2-(3-chlorophenyl)-1H-benzimidazole
Overview
Description
The compound “2-(3-chlorophenyl)-1H-benzimidazole” would be a benzimidazole derivative where one of the hydrogen atoms in the 2-position is replaced by a 3-chlorophenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of o-phenylenediamine with a suitable 3-chlorophenyl-containing compound under appropriate conditions.Molecular Structure Analysis
The molecular structure would be analyzed using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the compound’s reactivity with various reagents, and its behavior under different conditions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under various conditions.Scientific Research Applications
Agricultural Applications
Polymeric and Solid Lipid Nanoparticles for Fungicide Delivery
A study by Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for carbendazim and tebuconazole, fungicides closely related to benzimidazole derivatives. These systems offer advantages such as altered release profiles, reduced environmental toxicity, and improved efficacy in plant disease prevention (Campos et al., 2015).
Corrosion Inhibition
Synthesis and Characterization for Corrosion Inhibition
Rouifi et al. (2020) synthesized heterocyclic benzimidazole derivatives and evaluated their efficacy as corrosion inhibitors for carbon steel in acidic conditions. These derivatives, including those structurally similar to 2-(3-chlorophenyl)-1H-benzimidazole, showed high inhibition efficiencies, indicating their potential in protecting metals against corrosion (Rouifi et al., 2020).
Anticancer Activity
Anticancer Agents
Kalalbandi and Seetharamappa (2015) synthesized a series of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles, including derivatives with chlorophenyl groups. These compounds were found to inhibit the growth of cancer cell lines, suggesting the therapeutic potential of benzimidazole derivatives in cancer treatment (Kalalbandi & Seetharamappa, 2015).
Antimicrobial Activity
Benzimidazole Derivatives as Antimicrobial Agents
Mahmood et al. (2019) investigated novel heterocyclic benzimidazole derivatives for their DNA-binding properties and antimicrobial activities. These derivatives exhibited significant binding affinity to DNA and showed promising activity against various bacterial strains, highlighting the potential of benzimidazole compounds in antimicrobial therapy (Mahmood et al., 2019).
Safety And Hazards
Safety data would be obtained from experimental testing or from databases of similar compounds. This would include information on toxicity, flammability, and environmental impact.
Future Directions
This could involve exploring potential applications of the compound, based on its properties and biological activity. It could also involve studying derivatives of the compound to see if they have improved properties or activity.
Please note that this is a general outline and the specific details would depend on the exact nature of the compound and the results of experimental studies. For a comprehensive analysis of a specific compound, consultation with a chemist or a literature search in a scientific database may be necessary.
properties
IUPAC Name |
2-(3-chlorophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYHTIIVIGGCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-1H-benzimidazole | |
CAS RN |
22868-35-5 | |
| Record name | G-573 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | G-573 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4GH7JC4GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-{1-[2-(4-Aminophenyl)-2-Oxoethyl]-1h-Benzimidazol-2-Yl}-1,2,5-Oxadiazol-3-Yl)amino]propanenitrile](/img/structure/B1683846.png)
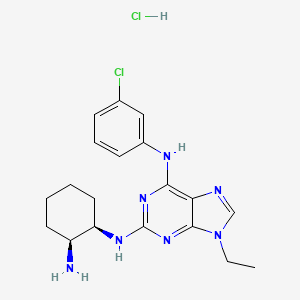
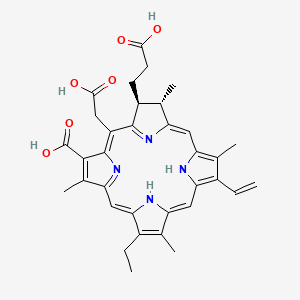
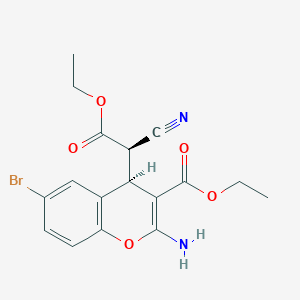

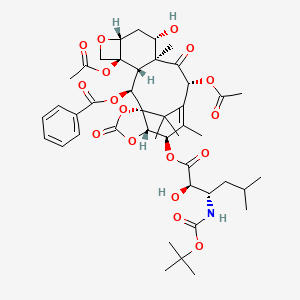

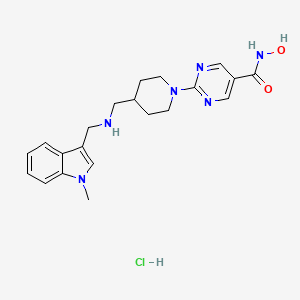
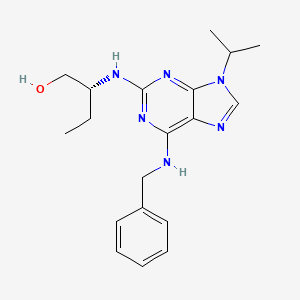
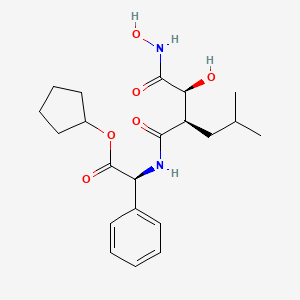
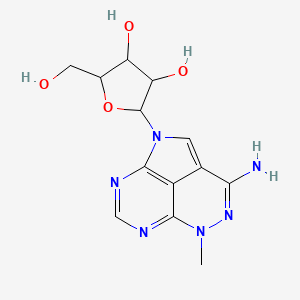
![[4-[(4,9-Dioxobenzo[f][1,3]benzothiazol-2-yl)amino]phenyl] 2-(methoxycarbonylamino)-4-methylsulfanylbutanoate](/img/structure/B1683862.png)